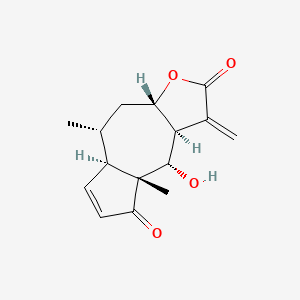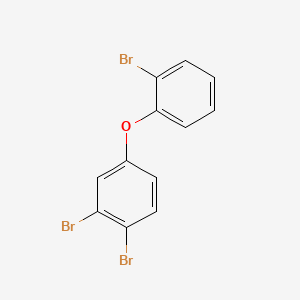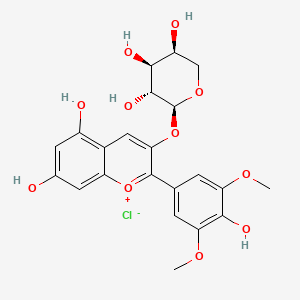
Malvidin-3-O-arabinoside chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malvidin-3-O-arabinoside chloride: is a type of anthocyanin, a class of flavonoid compounds responsible for the vibrant colors in many fruits and flowers. It is a glycoside derivative of malvidin, where an arabinose sugar molecule is attached to the malvidin structure. This compound is known for its antioxidant properties and is commonly found in various berries and grapes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of malvidin 3-arabinoside typically involves the glycosylation of malvidin with arabinose. This process can be carried out using various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic glycosylation involves the use of glycosyltransferases to transfer the arabinose moiety to the malvidin molecule under mild conditions. Chemical synthesis, on the other hand, may involve the use of protective groups and catalysts to achieve the desired glycosylation .
Industrial Production Methods
Industrial production of malvidin 3-arabinoside often involves extraction from natural sources such as berries and grapes. The extraction process typically includes steps like solvent extraction, purification, and concentration. Solvents like methanol and ethanol are commonly used for the extraction of anthocyanins, followed by purification using techniques such as column chromatography .
化学反応の分析
Types of Reactions
Malvidin-3-O-arabinoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and methoxy groups in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate can be used to oxidize malvidin 3-arabinoside, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can reduce malvidin 3-arabinoside to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides can introduce new functional groups
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of malvidin 3-arabinoside, which can have different biological and chemical properties .
科学的研究の応用
Malvidin-3-O-arabinoside chloride has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: Its antioxidant properties make it a subject of study in cellular protection and anti-aging research.
Medicine: Research has shown its potential in preventing oxidative stress-related diseases, including cardiovascular diseases and certain cancers.
Industry: It is used in the food industry as a natural colorant and in cosmetics for its antioxidant benefits
作用機序
The mechanism of action of malvidin 3-arabinoside primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This compound also modulates the activity of various enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and autophagy .
類似化合物との比較
Malvidin-3-O-arabinoside chloride is similar to other anthocyanins like malvidin 3-glucoside and malvidin 3-galactoside. its unique arabinose moiety distinguishes it from these compounds. This structural difference can influence its solubility, stability, and biological activity. For instance, malvidin 3-arabinoside has been found to have higher solubility in water compared to its glucoside and galactoside counterparts .
List of Similar Compounds
- Malvidin 3-glucoside
- Malvidin 3-galactoside
- Delphinidin 3-arabinoside
- Cyanidin 3-arabinoside
特性
CAS番号 |
679429-95-9 |
|---|---|
分子式 |
C22H23ClO11 |
分子量 |
498.9 g/mol |
IUPAC名 |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C22H22O11.ClH/c1-29-15-3-9(4-16(30-2)19(15)27)21-17(33-22-20(28)18(26)13(25)8-31-22)7-11-12(24)5-10(23)6-14(11)32-21;/h3-7,13,18,20,22,25-26,28H,8H2,1-2H3,(H2-,23,24,27);1H/t13-,18-,20+,22-;/m0./s1 |
InChIキー |
FXWDXPVECLXGRZ-XIGYXKQDSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-] |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chlorospiro[indoline-3,4'-piperidine]](/img/structure/B8271451.png)
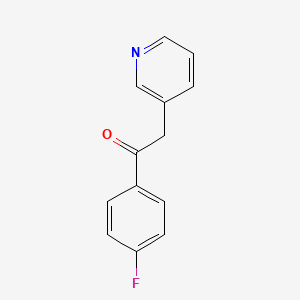
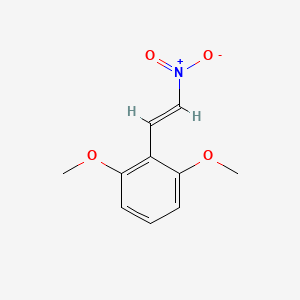
![2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B8271479.png)
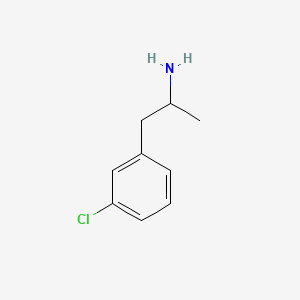

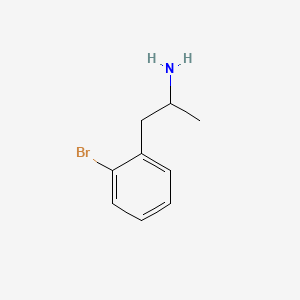

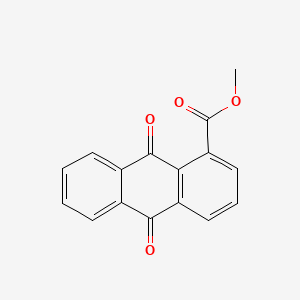
![[2-Methyl-1-(pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B8271519.png)


